![molecular formula C10H14N2O2 B6605804 3-[(2-hydroxyethyl)(methyl)amino]benzamide CAS No. 2411248-83-2](/img/structure/B6605804.png)
3-[(2-hydroxyethyl)(methyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-hydroxyethyl)(methyl)amino]benzamide, commonly referred to as 3-HEMA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, both in the laboratory and in the field. 3-HEMA has been studied extensively for its ability to act as a chelating agent, a reducing agent, and a catalyst. Additionally, it has been used to study the biochemical and physiological effects of various drugs and chemicals.
Wissenschaftliche Forschungsanwendungen
3-HEMA has numerous applications in scientific research. It has been used as a chelating agent, a reducing agent, and a catalyst. As a chelating agent, 3-HEMA can be used to bind metals and other molecules together, allowing researchers to study the interactions between them. As a reducing agent, it can be used to reduce the oxidation state of molecules and to facilitate the transfer of electrons between molecules. As a catalyst, it can be used to speed up chemical reactions, allowing for more efficient experiments. Additionally, 3-HEMA has been used to study the biochemical and physiological effects of various drugs and chemicals.
Wirkmechanismus
The mechanism of action of 3-HEMA is dependent on its role in a given experiment. As a chelating agent, 3-HEMA binds to metals and other molecules, forming a complex that can be studied. As a reducing agent, 3-HEMA facilitates the transfer of electrons between molecules, allowing for the reduction of oxidation states. As a catalyst, 3-HEMA speeds up chemical reactions, allowing for more efficient experiments. Additionally, 3-HEMA can be used to study the biochemical and physiological effects of various drugs and chemicals.
Biochemical and Physiological Effects
3-HEMA has been studied extensively for its ability to act as a chelating agent, a reducing agent, and a catalyst. Additionally, it has been used to study the biochemical and physiological effects of various drugs and chemicals. In particular, 3-HEMA has been studied for its ability to interact with proteins and enzymes, which can affect the activity of the proteins and enzymes. Additionally, 3-HEMA has been studied for its ability to interact with cell membranes, which can affect the permeability of the cell membranes. Finally, 3-HEMA has been studied for its ability to interact with hormones, which can affect the production and release of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-HEMA in laboratory experiments include its versatility, its ability to act as a chelating agent, a reducing agent, and a catalyst, and its ability to interact with proteins, enzymes, cell membranes, and hormones. Additionally, 3-HEMA is relatively inexpensive and easy to obtain. The limitations of 3-HEMA include its potential toxicity, its potential to cause allergic reactions, and its potential to interact with other compounds in unexpected ways.
Zukünftige Richtungen
There are numerous potential future directions for research on 3-HEMA. These include further study of its ability to act as a chelating agent, a reducing agent, and a catalyst, as well as its ability to interact with proteins, enzymes, cell membranes, and hormones. Additionally, further research could be conducted on the potential toxicity and allergic reactions associated with 3-HEMA, as well as its potential to interact with other compounds in unexpected ways. Finally, further research could be conducted on the potential applications of 3-HEMA in drug development, drug delivery, and other medical applications.
Synthesemethoden
3-HEMA can be synthesized through a number of methods, depending on the desired outcome. The most common synthesis method is the reaction of 2-hydroxyethyl methylamine with benzoyl chloride, which produces the desired compound. This reaction can be carried out in an aqueous solution at room temperature and is relatively simple. Other methods for synthesizing 3-HEMA include the reaction of 2-hydroxyethyl methylamine with benzaldehyde, the reaction of 2-hydroxyethyl methylamine with benzyl bromide, and the reaction of 2-hydroxyethyl methylamine with benzyl chloride.
Eigenschaften
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(5-6-13)9-4-2-3-8(7-9)10(11)14/h2-4,7,13H,5-6H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOHCOODONBQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.